molecular formula C21H21ClN2O4 B2667297 Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1031957-22-8

Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No. B2667297
M. Wt: 400.86
InChI Key: ARQSVOCSCYMCCY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinoline backbone, which is a common structure in many pharmaceuticals . The molecule also contains a chloro-substituted dimethoxyphenyl group, which could potentially contribute to its reactivity .

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Activities

Compounds related to Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate have been synthesized and characterized for potential antimicrobial applications. For instance, Desai et al. (2007) synthesized new quinazolines to screen their antibacterial and antifungal activities, indicating a broad interest in this chemical class for combating microbial infections (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Myorelaxant Activity Studies

Gündüz et al. (2008) explored the myorelaxant activities of hexahydroquinoline derivatives in isolated rabbit gastric fundus, illustrating the potential therapeutic applications of related compounds in smooth muscle relaxation and potentially informing the utility of Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate derivatives (Gündüz, M. et al., 2008).

Facile Synthesis for Drug Development

Wang et al. (2004) demonstrated a facile one-pot synthesis of 3-aminoquinolines from ortho-aminobenzaldehydes, a key intermediate for preparing compounds like 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile. This synthesis route could be relevant for the efficient preparation of compounds structurally related to Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate, facilitating drug development (Wang, Y., Boschelli, D., Johnson, S. L., & Honores, E. E., 2004).

Antibacterial Agent Development

Compounds structurally related to Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate have also been evaluated for their antibacterial activity. Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates to test their in vitro antibacterial activity, suggesting the utility of these compounds in developing new antibacterial agents (Krishnakumar, V. et al., 2012).

Antiviral Activity Exploration

The potential of quinoline derivatives in antiviral therapy has been investigated, providing insight into the broader applications of Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate. Ivashchenko et al. (2014) synthesized new ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids to study their antiviral activities against various viruses, highlighting the ongoing research into quinoline derivatives for antiviral drug development (Ivashchenko, A. et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed based on Material Safety Data Sheet (MSDS) guidelines .

properties

IUPAC Name

ethyl 4-(5-chloro-2,4-dimethoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-5-28-21(25)18-10-16(13-8-12(2)6-7-15(13)23-18)24-17-9-14(22)19(26-3)11-20(17)27-4/h6-11H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQSVOCSCYMCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)C)C(=C1)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate

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